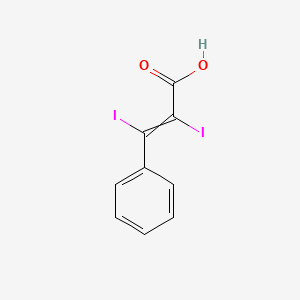
10-(((1-Phenylethylidene)hydrazino)acetyl)-10H-phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(((1-Phenylethylidene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(((1-Phenylethylidene)hydrazino)acetyl)-10H-phenothiazine typically involves the reaction of phenothiazine derivatives with hydrazine compounds. One common method includes the condensation of 10H-phenothiazine-10-acetyl chloride with (1-phenylethylidene)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve the desired product specifications.
化学反应分析
Types of Reactions
10-(((1-Phenylethylidene)hydrazino)acetyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenothiazine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed
Oxidation: Phenothiazine oxides.
Reduction: Reduced phenothiazine derivatives.
Substitution: Halogenated phenothiazine compounds.
科学研究应用
10-(((1-Phenylethylidene)hydrazino)acetyl)-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 10-(((1-Phenylethylidene)hydrazino)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to dopamine receptors, thereby modulating neurotransmitter activity. This interaction can lead to changes in neuronal signaling pathways, which may account for its potential antipsychotic effects. Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse pharmacological profile.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
10-(((1-Phenylethylidene)hydrazino)acetyl)-10H-phenothiazine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other phenothiazine derivatives
属性
CAS 编号 |
67897-40-9 |
|---|---|
分子式 |
C22H19N3OS |
分子量 |
373.5 g/mol |
IUPAC 名称 |
1-phenothiazin-10-yl-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]ethanone |
InChI |
InChI=1S/C22H19N3OS/c1-16(17-9-3-2-4-10-17)24-23-15-22(26)25-18-11-5-7-13-20(18)27-21-14-8-6-12-19(21)25/h2-14,23H,15H2,1H3/b24-16- |
InChI 键 |
IDEUMKINGONXRW-JLPGSUDCSA-N |
手性 SMILES |
C/C(=N/NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)/C4=CC=CC=C4 |
规范 SMILES |
CC(=NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


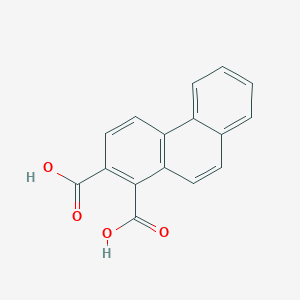
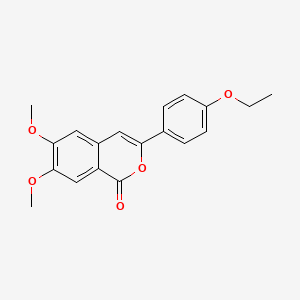

![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)
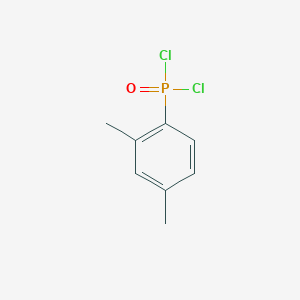
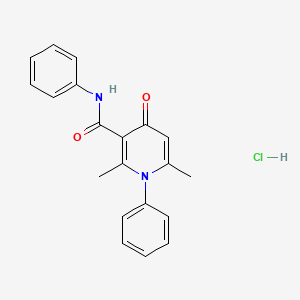
![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)
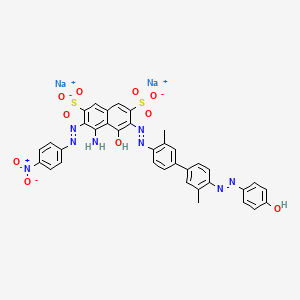
![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)

![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)
![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)
